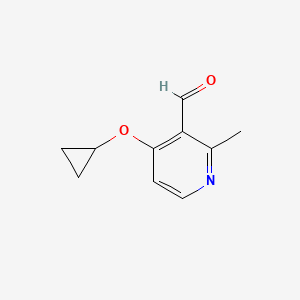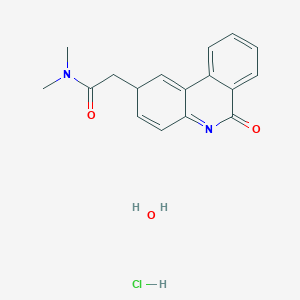
N,N-dimethyl-2-(6-oxo-2H-phenanthridin-2-yl)acetamide;hydrate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-(6-oxo-2H-phenanthridin-2-yl)acetamide;hydrate;hydrochloride is a complex organic compound with a molecular formula of C17H17N3O2The compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(6-oxo-2H-phenanthridin-2-yl)acetamide typically involves the reaction of 2-phenanthridinone with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include heating the reactants to a specific temperature and maintaining the reaction for a set duration to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-2-(6-oxo-2H-phenanthridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phenanthridine oxides, while reduction may produce phenanthridine derivatives with reduced functional groups .
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-(6-oxo-2H-phenanthridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-2-(6-oxo-2H-phenanthridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including the modulation of cellular pathways and the suppression of disease-related processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide
- N-(6-hydroxyphenanthridin-2-yl)-N~2~,N~2~-dimethylglycinamide
- N-(5,6-dihydro-6-oxo-2-phenanthridinyl)-2-(dimethylamino)acetamide
Uniqueness
N,N-dimethyl-2-(6-oxo-2H-phenanthridin-2-yl)acetamide is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets and its versatility in various chemical reactions make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C17H19ClN2O3 |
|---|---|
Peso molecular |
334.8 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(6-oxo-2H-phenanthridin-2-yl)acetamide;hydrate;hydrochloride |
InChI |
InChI=1S/C17H16N2O2.ClH.H2O/c1-19(2)16(20)10-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(21)18-15;;/h3-9,11H,10H2,1-2H3;1H;1H2 |
Clave InChI |
OSRJXISACFDLAG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CC1C=CC2=NC(=O)C3=CC=CC=C3C2=C1.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


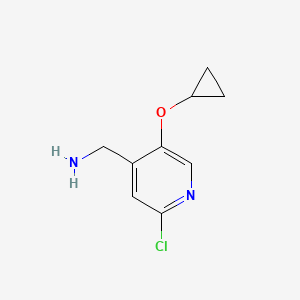
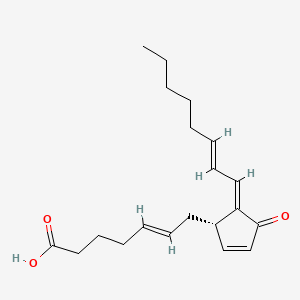
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(5-Hydroxypentyl)urea](/img/structure/B14802851.png)
![(1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine](/img/structure/B14802855.png)
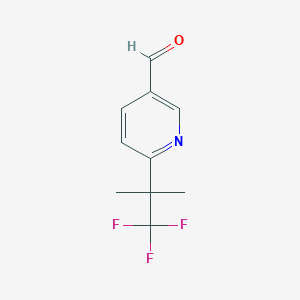
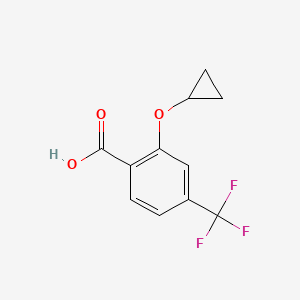
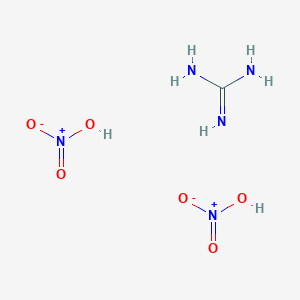
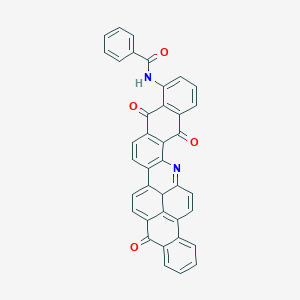
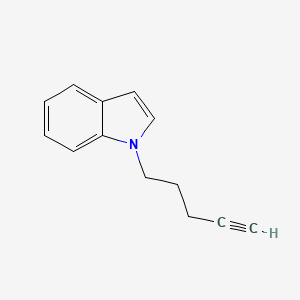
![Ethyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B14802898.png)
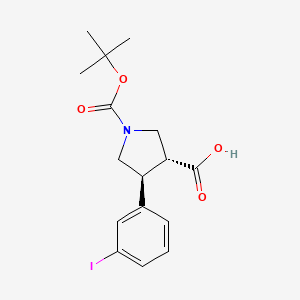
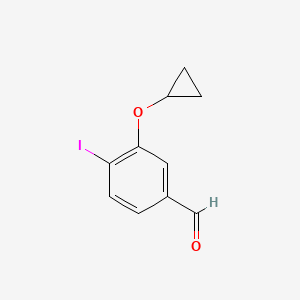
![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline](/img/structure/B14802913.png)
